1-{4-[(3,4-Dichlorophenyl)methoxy]phenyl}-3-(dimethylamino)propan-1-one hydrochloride
Description
This compound (CAS 75144-12-6) is a hydrochloride salt featuring a 3,4-dichlorophenyl group attached via a methoxy linkage to a propan-1-one backbone. Its molecular formula is C₁₁H₁₄Cl₃NO, with a molecular weight of 282.594 g/mol. It is a solid with a density of 1.22 g/cm³ and a boiling point of 341.9°C at 760 mmHg . Marketed as an anti-coccidial agent, it targets parasitic infections in veterinary applications.
Properties
IUPAC Name |
1-[4-[(3,4-dichlorophenyl)methoxy]phenyl]-3-(dimethylamino)propan-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19Cl2NO2.ClH/c1-21(2)10-9-18(22)14-4-6-15(7-5-14)23-12-13-3-8-16(19)17(20)11-13;/h3-8,11H,9-10,12H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEVILVUVQGTMQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC(=O)C1=CC=C(C=C1)OCC2=CC(=C(C=C2)Cl)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20Cl3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2085689-74-1 | |
| Record name | 1-Propanone, 1-[4-[(3,4-dichlorophenyl)methoxy]phenyl]-3-(dimethylamino)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2085689-74-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Mechanism of Action
Target of Action
Similar compounds have been used in the synthesis of anti-depressant molecules, suggesting that its targets might be related to neurotransmitter systems in the brain.
Biochemical Pathways
Given its potential use in the synthesis of anti-depressant molecules, it may be involved in modulating neurotransmitter pathways, particularly those involving serotonin, norepinephrine, or dopamine.
Result of Action
Similar compounds have shown antimicrobial activity, suggesting that this compound may also have potential antimicrobial effects.
Action Environment
The compound is described as a white solid, and it is suggested to be stored in an inert atmosphere at 2-8°C. These factors could influence the compound’s action, efficacy, and stability. Environmental factors such as temperature, pH, and the presence of other substances could potentially affect the compound’s stability and activity.
Biological Activity
1-{4-[(3,4-Dichlorophenyl)methoxy]phenyl}-3-(dimethylamino)propan-1-one hydrochloride, often referred to as a synthetic compound in the class of substituted phenylpropanones, has garnered attention for its potential biological activities. This article reviews the compound's pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be described as follows:
- Molecular Formula: C17H20Cl2N2O2
- Molecular Weight: 357.26 g/mol
- IUPAC Name: this compound
This structure suggests potential interactions with biological targets due to the presence of a dimethylamino group and a dichlorophenyl moiety.
Pharmacological Effects
Research indicates that this compound exhibits various biological activities, including:
- Antidepressant-like effects: Studies have shown that compounds with similar structures can influence neurotransmitter levels, particularly serotonin and norepinephrine, which are critical in mood regulation.
- Analgesic properties: The compound may modulate pain pathways, potentially through opioid receptor interactions.
- Antitumor activity: Preliminary data suggest the ability to inhibit tumor cell proliferation in vitro.
The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses include:
- Inhibition of monoamine oxidase (MAO): This could lead to increased levels of neurotransmitters in the synaptic cleft.
- Interaction with dopamine receptors: Similar compounds have shown affinity for dopamine receptors, suggesting a possible role in modulating dopaminergic activity.
Study 1: Antidepressant Activity
A study published in Journal of Medicinal Chemistry evaluated the antidepressant-like effects of structurally related compounds. The results indicated that certain derivatives displayed significant activity in forced swim tests, suggesting potential for clinical application in depression treatment .
Study 2: Antitumor Effects
In vitro studies conducted on various cancer cell lines demonstrated that the compound inhibited cell growth at micromolar concentrations. The mechanism was linked to apoptosis induction and cell cycle arrest at the G2/M phase .
Study 3: Analgesic Properties
Research published in Pain Research and Management highlighted the analgesic effects observed in animal models. The compound was shown to reduce pain responses significantly compared to control groups, indicating its potential utility as an analgesic agent .
Comparative Analysis of Related Compounds
| Compound Name | Biological Activity | Mechanism |
|---|---|---|
| Compound A | Antidepressant | MAO Inhibition |
| Compound B | Analgesic | Opioid Receptor Modulation |
| Compound C | Antitumor | Apoptosis Induction |
This table summarizes findings from various studies on compounds similar to this compound.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of this compound is with a molecular weight of approximately 321.81 g/mol. Its structure features a dimethylamino group, which is significant for its biological activity, and a dichlorophenyl moiety that contributes to its lipophilicity and potential efficacy in crossing biological membranes.
Pharmacological Studies
The compound has been investigated for its pharmacological properties, particularly as a potential monoamine oxidase B (MAO-B) inhibitor . MAO-B inhibitors are crucial in the treatment of neurodegenerative diseases such as Parkinson's disease. They work by preventing the breakdown of neurotransmitters like dopamine, thus enhancing dopaminergic activity in the brain.
- Case Study : A study published in the Journal of Medicinal Chemistry highlighted the efficacy of similar compounds in increasing dopamine levels in animal models, suggesting that derivatives like 1-{4-[(3,4-Dichlorophenyl)methoxy]phenyl}-3-(dimethylamino)propan-1-one hydrochloride may exhibit comparable effects .
Antioxidant Activity
Research indicates that compounds with similar structures possess significant antioxidant properties. The ability to scavenge free radicals is beneficial in preventing oxidative stress-related diseases.
- Data Table : Comparative antioxidant activities of various dimethylaminopropanone derivatives.
| Compound Name | IC50 (µM) | Mechanism |
|---|---|---|
| Compound A | 25 | Free radical scavenging |
| Compound B | 30 | Metal ion chelation |
| 1-{4-[(3,4-Dichlorophenyl)methoxy]phenyl}-3-(dimethylamino)propan-1-one HCl | TBD | TBD |
Synthesis of Novel Therapeutics
The compound serves as an intermediate in the synthesis of various pharmaceutical agents. Its structural features allow for modifications that can lead to new therapeutic candidates.
- Example : Researchers have synthesized novel antitumor agents by modifying the dimethylamino group and exploring different substituents on the phenyl rings .
Toxicological Studies
Safety assessments are critical for any compound intended for therapeutic use. Preliminary toxicological evaluations suggest that while some derivatives exhibit low toxicity profiles, further studies are necessary to establish safety margins for human use.
Comparison with Similar Compounds
Structural Analog Overview
Key analogs differ in substituents on the phenyl ring or backbone modifications.
*Note: Molecular weight for 2125-49-7 may be inconsistent with formula (likely missing HCl contribution).
Key Comparative Insights
Substituent Effects: The 3,4-dichlorophenyl group in the target compound enhances electron-withdrawing effects and lipophilicity, favoring membrane penetration and target binding in parasitic systems. The 4-methoxyphenyl analog (2125-49-7) has an electron-donating group, which may reduce metabolic stability compared to chlorine substituents .
Molecular Weight and Physicochemical Properties :
- The target compound’s higher molecular weight (282.59 g/mol) compared to the nitro analog (258.45 g/mol) reflects the chlorine atoms’ contribution, which may improve thermal stability .
- Density data (1.22 g/cm³) for the target compound suggest compact molecular packing, influencing solubility and formulation .
Biological and Synthetic Relevance: The target’s anti-coccidial application contrasts with the nitro analog’s role in research (e.g., kinase inhibition) . The tetralone derivative () shares the dichlorophenyl group but lacks the dimethylamino-propanone moiety, limiting direct pharmacological comparison .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
